3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol
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Overview
Description
3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the family of pyrrolopyridines This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-7-azaindole with potassium tert-butoxide in tetrahydrofuran, followed by the addition of triisopropylsilyl chloride . The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potent inhibitors for various biological targets, including fibroblast growth factor receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to purine bases.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of fibroblast growth factor receptors by binding to the receptor’s active site and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and migration.
Comparison with Similar Compounds
3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
1H-pyrrolo[3,2-b]pyridines: These compounds have a different fusion pattern of the pyrrole and pyridine rings.
7-azaindole derivatives: These compounds are structurally related and are used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,8H2,(H,9,10) |
InChI Key |
KDGSCLOLZFAOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)O |
Origin of Product |
United States |
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